molecular formula C12H13FO B049525 2-Fluorophenyl cyclopentyl ketone CAS No. 111982-45-7

2-Fluorophenyl cyclopentyl ketone

Cat. No. B049525
M. Wt: 192.23 g/mol
InChI Key: SAVZOQLBNNRMNY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2-Fluorophenyl cyclopentyl ketone derivatives involves multistep processes. For example, the synthesis of 2-(2-Fluorophenyl)-2-methylamino-Cyclohexanone, a derivative of 2-Fluorophenyl cyclopentyl ketone, includes reactions starting from fluorobenzonitrile reacted with a Grignard reagent, followed by bromination, and subsequent reactions leading to the formation of the target molecule through a thermal rearrangement reaction (Moghimi et al., 2014).

Molecular Structure Analysis

The molecular structure of derivatives like 2-fluorodeschloroketamine, a related compound, has been identified and analyzed using techniques such as GC-MS and GC-Q/TOF-MS, providing insights into its chemical precursor and decomposition products (Luo et al., 2022).

Chemical Reactions and Properties

2-Fluorophenyl cyclopentyl ketone derivatives participate in various chemical reactions. For instance, the base-promoted formal [4 + 3] annulation between 2-fluorophenylacetylenes and ketones demonstrates a methodology for synthesizing functionalized benzoxepines (Ouyang et al., 2016). This highlights the compound's reactivity and utility in creating complex chemical structures.

Physical Properties Analysis

Analyzing the physical properties of 2-Fluorophenyl cyclopentyl ketone and its derivatives requires detailed experimental data, which may include melting points, boiling points, solubility in various solvents, and spectroscopic properties. This information is crucial for understanding how these compounds can be manipulated and used in different chemical and pharmacological contexts.

Chemical Properties Analysis

The chemical properties of 2-Fluorophenyl cyclopentyl ketone derivatives, such as reactivity with other chemicals, stability under various conditions, and the mechanisms of their reactions, are essential for their application in synthesis and other areas. For instance, the reactions involving sulfinate salts as fluoroalkylating reagents to produce fluorinated ketones (Konik et al., 2017) provide insights into the versatile chemical properties of fluorinated compounds.

Scientific Research Applications

Derivative Development for Chemical Studies

2-Fluorophenyl cyclopentyl ketone has been used in the synthesis of various chemical derivatives. For instance, it served as a precursor in the multistep synthesis of a novel ketamine derivative, fluoroketamine. This derivative showed potential advantages over ketamine in terms of effective dose and recovery time in preliminary animal tests (Moghimi et al., 2014). In another study, it was identified as a suspected chemical precursor of 2-fluorodeschloroketamine, providing insights into its chemical behavior and decomposition pathways (Luo et al., 2022).

Catalytic and Synthetic Applications

In the realm of organic synthesis, 2-fluorophenyl cyclopentyl ketone and its derivatives have shown potential as catalysts. They have been employed in enantioselective catalysis for asymmetric epoxidation with Oxone, although with varying degrees of success depending on the substrate and the specific derivative used (Denmark & Matsuhashi, 2002). Another study highlighted the efficiency of a fluoroalkylketone derivative as a catalyst in epoxidation reactions, demonstrating good yields for a number of olefin substrates (Legros et al., 2001).

Medicinal Chemistry and Enzyme Inhibition

In medicinal chemistry, peptidyl fluoromethyl ketones, a class of compounds involving 2-fluorophenyl cyclopentyl ketone structures, play a critical role as inhibitors of hydrolytic enzymes. Their ability to selectively inhibit serine and cysteine proteases has made them valuable in studying proteolytic activity and designing compounds for the treatment of diseases like cancer and viral infections (Citarella & Micale, 2020).

Detection and Analysis Techniques

Interestingly, 2-fluorophenyl cyclopentyl ketone derivatives have been utilized in the selective detection of cyclic ketones, a component in explosives. The use of thin films comprised of a conjugated polymer amplifies the emission of an emissive receptor, enabling selective detection via a ratiometric fluorescence response (Cox et al., 2011).

Safety And Hazards

FPCPK is considered to be potentially hazardous if inhaled, ingested, or comes into contact with the skin or eyes . It should be handled with proper safety measures in place .

Future Directions

FPCPK is a precursor in the synthesis of fluoroketamine, which has potential applications in research and forensic fields . The development of new synthesis methods for FPCPK could contribute to these fields .

properties

IUPAC Name

cyclopentyl-(2-fluorophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13FO/c13-11-8-4-3-7-10(11)12(14)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAVZOQLBNNRMNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)C2=CC=CC=C2F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13FO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20548979
Record name Cyclopentyl(2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Fluorophenyl cyclopentyl ketone

CAS RN

111982-45-7
Record name Cyclopentyl(2-fluorophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20548979
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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